1-Methyl-1H-benzo[d]imidazol-5-amine trihydrochloride
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Overview
Description
1-Methyl-1H-benzo[d]imidazol-5-amine trihydrochloride is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their wide range of biological activities. This particular compound is characterized by the presence of a methyl group and an amine group attached to the benzimidazole ring, along with three hydrochloride groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1H-benzo[d]imidazol-5-amine trihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-phenylenediamine with formic acid or its derivatives, followed by methylation and amination steps. The reaction conditions often include the use of catalysts and specific temperature and pH controls to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and the final product through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-benzo[d]imidazol-5-amine trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed:
Oxidation: N-oxides of the benzimidazole ring.
Reduction: Reduced benzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the reagents used.
Scientific Research Applications
1-Methyl-1H-benzo[d]imidazol-5-amine trihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 1-Methyl-1H-benzo[d]imidazol-5-amine trihydrochloride involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved often include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes .
Comparison with Similar Compounds
1-Methyl-1H-benzo[d]imidazol-5-ol: Similar structure but with a hydroxyl group instead of an amine group.
1H-benzo[d]imidazole-5-amine: Lacks the methyl group present in 1-Methyl-1H-benzo[d]imidazol-5-amine trihydrochloride.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trihydrochloride form enhances its solubility and stability, making it suitable for various applications .
Properties
Molecular Formula |
C8H12Cl3N3 |
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Molecular Weight |
256.6 g/mol |
IUPAC Name |
1-methylbenzimidazol-5-amine;trihydrochloride |
InChI |
InChI=1S/C8H9N3.3ClH/c1-11-5-10-7-4-6(9)2-3-8(7)11;;;/h2-5H,9H2,1H3;3*1H |
InChI Key |
XSEHQKGGQSWUIC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)N.Cl.Cl.Cl |
Origin of Product |
United States |
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